4-Methyl-1,7-naphthyridine
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Overview
Description
4-Methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused system of two pyridine rings The presence of a methyl group at the 4-position of the 1,7-naphthyridine ring system distinguishes this compound from other naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,7-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with methyl vinyl ketone followed by cyclization can yield this compound. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthyridine-N-oxide derivatives.
Reduction: Dihydro-4-Methyl-1,7-naphthyridine.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-1,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular targets.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1,7-naphthyridine involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it can insert itself between base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes like replication and transcription. This property is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer with different nitrogen atom positions.
1,5-Naphthyridine: Differently positioned nitrogen atoms compared to 1,7-naphthyridine.
2,7-Naphthyridine: Another isomer with unique properties.
Uniqueness
4-Methyl-1,7-naphthyridine is unique due to the specific positioning of the methyl group and nitrogen atoms, which can influence its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-methyl-1,7-naphthyridine |
InChI |
InChI=1S/C9H8N2/c1-7-2-5-11-9-6-10-4-3-8(7)9/h2-6H,1H3 |
InChI Key |
NUWRWVNNXLNLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=NC=C1 |
Origin of Product |
United States |
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